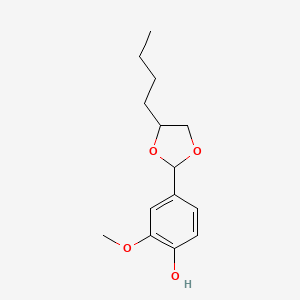
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol is an organic compound belonging to the class of methoxyphenols. Methoxyphenols are characterized by the presence of a methoxy group attached to the benzene ring of a phenol moiety. This compound is known for its unique structural features, which include a butyl-substituted dioxolane ring and a methoxyphenol core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of butyl aldehyde with ethylene glycol in the presence of an acid catalyst.
Attachment to the Phenol Core: The dioxolane ring is then attached to the phenol core through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding quinone.
Reduction: The phenol moiety can be reduced to form a hydroquinone derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenol moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol moiety can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of biological molecules. The dioxolane ring may also contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: This compound has a similar structure but with a methyl group instead of a butyl group on the dioxolane ring.
2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: This compound features an ethoxy group instead of a methoxy group on the phenol core.
Uniqueness
4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol is unique due to the presence of the butyl-substituted dioxolane ring, which can influence its physical and chemical properties, such as solubility and reactivity
Eigenschaften
CAS-Nummer |
918789-73-8 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
4-(4-butyl-1,3-dioxolan-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C14H20O4/c1-3-4-5-11-9-17-14(18-11)10-6-7-12(15)13(8-10)16-2/h6-8,11,14-15H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
KRDKLDJRRAMRML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1COC(O1)C2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


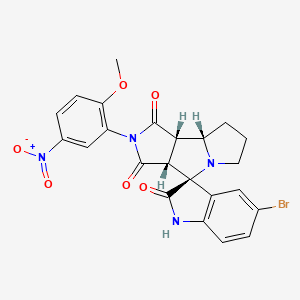
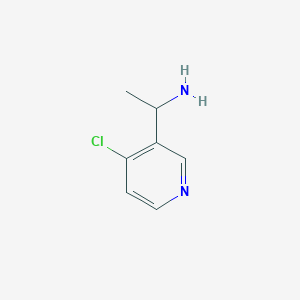
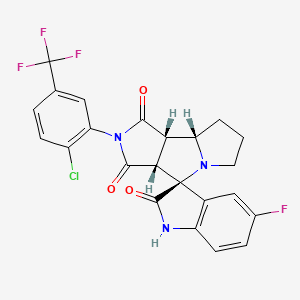
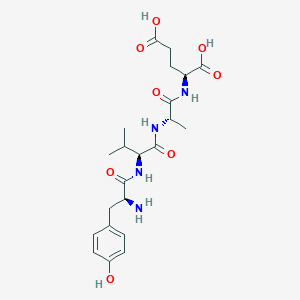
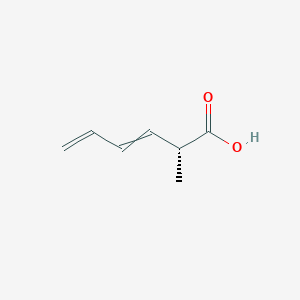
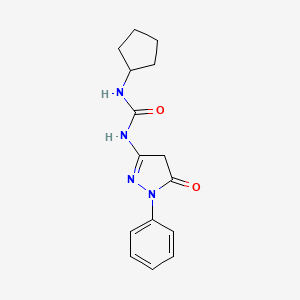

![5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3a-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630637.png)

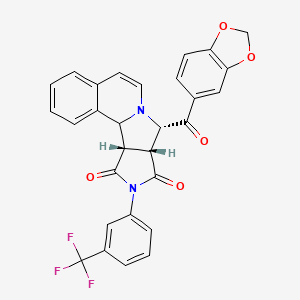
![Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630654.png)
![4-{1-Amino-2-[(butane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12630661.png)
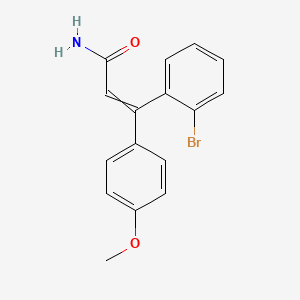
![N-[(2S)-3-methyl-1-oxo-1-(4-phenylbutan-2-ylamino)butan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12630668.png)
